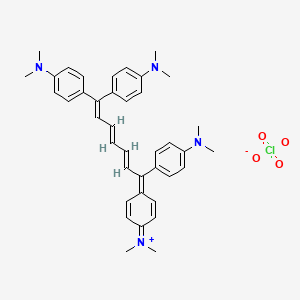
Edratide
説明
エドラチドは、19個のアミノ酸残基で構成される合成ペプチドです。これは、16/6 Id と呼ばれる主要なイディオタイプを発現するヒト抗DNAモノクローナル抗体の相補性決定領域1に基づいています。 エドラチドは、自己抗体の産生とT細胞およびB細胞の機能障害を特徴とする自己免疫疾患である全身性エリテマトーデス治療における潜在的な治療効果について調査されてきました .
準備方法
合成経路と反応条件: エドラチドは、ペプチドの製造に一般的に使用される固相ペプチド合成によって合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に添加することが含まれます。各アミノ酸は、望ましくない副反応を防ぐために一時的な保護基で保護されています。 ペプチドはその後、樹脂から切断され、高速液体クロマトグラフィーを使用して精製されます .
工業生産方法: 工業環境では、エドラチドは凍結乾燥(凍結乾燥)粉末として調製されます。凍結乾燥粉末には、エドラチド遊離塩基の0.5ミリグラム、1.0ミリグラム、または2.5ミリグラムに対応する量のエドラチド酢酸が含まれています。 粉末は、投与前に適切な溶媒で再構成されます .
化学反応の分析
反応の種類: エドラチドは、主にペプチド結合形成および切断反応を起こします。これらの反応は、その合成と分解に不可欠です。
一般的な試薬と条件:
ペプチド結合形成: エドラチドの合成には、N,N'-ジイソプロピルカルボジイミドやN-ヒドロキシスクシンイミドなどの試薬を使用してアミノ酸をカップリングすることが含まれます。
主な生成物: これらの反応から生成される主な生成物は、エドラチドペプチドそのものであり、その後精製されて最終生成物が得られます。
4. 科学研究への応用
エドラチドは、さまざまな分野における潜在的な治療用途について広範に研究されてきました。
化学: エドラチドは、ペプチド合成と精製技術を研究するためのモデルペプチドとして役立ちます。 その合成と特性評価は、ペプチド化学に関する貴重な洞察を提供します .
生物学: 生物学研究では、エドラチドは、特に全身性エリテマトーデスなどの自己免疫疾患のメカニズムを調査するために使用されます。 これは、自己反応性T細胞とB細胞が疾患の進行における役割を理解するのに役立ちます .
医学: エドラチドは、全身性エリテマトーデスの治療薬として有望視されています。 臨床試験では、自己反応性T細胞とB細胞をダウンレギュレートし、患者の臨床症状を改善する可能性が示されています .
業界: エドラチドの合成と製造方法は、製薬業界にとって関心のあるものです。 その開発と製造プロセスは、大規模なペプチド生産に関する洞察を提供します .
科学的研究の応用
Edratide has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: this compound serves as a model peptide for studying peptide synthesis and purification techniques. Its synthesis and characterization provide valuable insights into peptide chemistry .
Biology: In biological research, this compound is used to investigate the mechanisms of autoimmune diseases, particularly systemic lupus erythematosus. It helps in understanding the role of autoreactive T and B cells in disease progression .
Medicine: this compound has shown promise as a therapeutic agent for systemic lupus erythematosus. Clinical trials have demonstrated its potential to downregulate autoreactive T and B cells, leading to clinical improvement in patients .
Industry: this compound’s synthesis and production methods are of interest to the pharmaceutical industry. Its development and manufacturing processes provide insights into large-scale peptide production .
作用機序
エドラチドは、免疫系を調節することでその効果を発揮します。これは、プロ炎症性サイトカインとアポトーシス関連遺伝子の発現をダウンレギュレートしながら、免疫抑制分子の発現をアップレギュレートします。 これにより、疾患活動性が低下し、全身性エリテマトーデスの患者さんの臨床症状が改善されます . エドラチドの分子標的は、自己免疫疾患の発症における主要なプレーヤーである自己反応性T細胞とB細胞です .
類似化合物:
ベリムマブ: 全身性エリテマトーデスの治療に使用される、Bリンパ球刺激因子を阻害するモノクローナル抗体。
リツキシマブ: さまざまな自己免疫疾患と癌に使用される、B細胞上のCD20を標的とするモノクローナル抗体。
エドラチドの独自性: エドラチドは、ヒト抗DNAモノクローナル抗体の相補性決定領域1を特異的に標的とする作用機序においてユニークです。 この標的アプローチにより、自己反応性T細胞とB細胞を調節することが可能になり、全身性エリテマトーデスのより特異的かつ潜在的に効果的な治療につながります .
類似化合物との比較
Belimumab: A monoclonal antibody that inhibits B-lymphocyte stimulator, used in the treatment of systemic lupus erythematosus.
Rituximab: A monoclonal antibody that targets CD20 on B cells, used in various autoimmune diseases and cancers.
Uniqueness of Edratide: this compound is unique in its mechanism of action, specifically targeting the complementarity-determining region 1 of a human anti-DNA monoclonal antibody. This targeted approach allows for the modulation of autoreactive T and B cells, leading to a more specific and potentially effective treatment for systemic lupus erythematosus .
特性
IUPAC Name |
(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZQHUWZSRPAM-CDJUQFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H149N27O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195840 | |
| Record name | Edratide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433922-67-9 | |
| Record name | Edratide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edratide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edratide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDRATIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)
![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)








